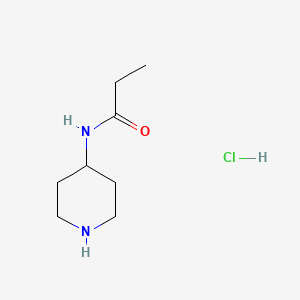

N-(piperidin-4-yl)propanamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(piperidin-4-yl)propanamide hydrochloride” is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 . It is used for proteomics research .

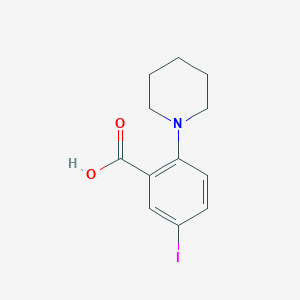

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a propanamide group . The compound has a molecular weight of 192.69 .Physical and Chemical Properties Analysis

“this compound” is a product for proteomics research . It should be stored at room temperature .Scientific Research Applications

Antiallergic Activity : N-substituted propanamide derivatives, similar in structure to N-(piperidin-4-yl)propanamide hydrochloride, have been synthesized and evaluated for their potential antiallergic activities. One study found that these compounds showed promising results in vivo, indicating their potential application in developing new antiallergic drugs (Courant et al., 1993).

Antimicrobial Activity : Derivatives of N-(piperidin-4-yl)propanamide have been shown to possess significant antimicrobial properties. A study reported the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives that exhibited potent antimicrobial activities against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009).

Alzheimer’s Disease Treatment : N-substituted derivatives of piperidin-4-yl propanamide have been investigated as potential drug candidates for Alzheimer’s disease. One study synthesized new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives and evaluated them for enzyme inhibition activity against acetylcholinesterase, a key target in Alzheimer’s disease therapy (Rehman et al., 2018).

Anticancer Agents : Piperidine derivatives, including those structurally similar to this compound, have been synthesized and evaluated as potential anticancer agents. For instance, a study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them for their anticancer potential, with some derivatives showing strong activity against cancer cells (Rehman et al., 2018).

Pharmaceutical Building Blocks : Secondary piperidines, including compounds like this compound, are considered valuable building blocks in pharmaceutical chemistry. A study reported an electrochemical method for cyanation of secondary piperidines, which is important for the synthesis of unnatural amino acids and other pharmaceutical intermediates (Lennox et al., 2018).

Mechanism of Action

Target of Action

N-(Piperidin-4-yl)propanamide hydrochloride is a compound used for proteomics research Similar compounds in the n-(piperidin-4-yl)benzamide derivative series have been found to have good biological potential and inhibitory activity .

Mode of Action

It’s known that similar compounds interact with their targets to induce changes at the molecular level . More research is needed to fully understand the interaction of this compound with its targets.

Biochemical Pathways

Compounds in the n-(piperidin-4-yl)benzamide derivative series have been found to activate hypoxia-inducible factor 1 pathways . These pathways play a crucial role in cellular response to hypoxia.

Pharmacokinetics

It’s known that similar compounds, such as new fentanyl analogs, generally undergo metabolic reactions like hydrolysis, hydroxylation, n- and o-dealkylation, and o-methylation . Phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Result of Action

Similar compounds in the n-(piperidin-4-yl)benzamide derivative series have been found to induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

It’s known that the compound is insoluble in water , which could influence its bioavailability and efficacy.

Biochemical Analysis

Biochemical Properties

N-(piperidin-4-yl)propanamide hydrochloride is part of the N-(piperidin-4-yl)benzamide derivative series, which have shown significant inhibitory bioactivity in HepG2 cells . These compounds interact with various enzymes and proteins, inducing the expression of hypoxia-inducible factor 1α (HIF-1α) protein and downstream target gene p21 .

Cellular Effects

This compound influences cell function by upregulating the expression of cleaved caspase-3, promoting tumor cell apoptosis . It also impacts cell signaling pathways and gene expression, particularly in hypoxic conditions .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and changes in gene expression. It induces the expression of HIF-1α protein and downstream target gene p21 . This compound also upregulates the expression of cleaved caspase-3, promoting apoptosis .

Temporal Effects in Laboratory Settings

Preliminary in vitro studies have indicated that compounds in the N-(piperidin-4-yl)benzamide derivative series, including this compound, show significant inhibitory bioactivity .

Metabolic Pathways

It is known that this compound interacts with various enzymes and proteins, influencing their activity .

Properties

IUPAC Name |

N-piperidin-4-ylpropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-2-8(11)10-7-3-5-9-6-4-7;/h7,9H,2-6H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWBGTYXABSUNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1CCNCC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-3-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2745437.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-3-methoxy-2-methylpropyl)oxalamide](/img/structure/B2745445.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2745450.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2745452.png)

![Ethyl 5-[(2,5-dimethylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2745454.png)

![N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2745457.png)